molecular formula C20H30Si2 B14375450 [(2'-Methyl[1,1'-biphenyl]-2-yl)methylene]bis(trimethylsilane) CAS No. 90745-13-4

[(2'-Methyl[1,1'-biphenyl]-2-yl)methylene]bis(trimethylsilane)

Cat. No.: B14375450
CAS No.: 90745-13-4
M. Wt: 326.6 g/mol
InChI Key: XKDPOWVTJAAHMB-UHFFFAOYSA-N
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Description

[(2’-Methyl[1,1’-biphenyl]-2-yl)methylene]bis(trimethylsilane) is an organosilicon compound that features a biphenyl core substituted with a methyl group and two trimethylsilyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2’-Methyl[1,1’-biphenyl]-2-yl)methylene]bis(trimethylsilane) typically involves the reaction of 2-methyl-1,1’-biphenyl with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:

[ \text{2-Methyl-1,1’-biphenyl} + \text{2 (Trimethylsilyl chloride)} \rightarrow \text{[(2’-Methyl[1,1’-biphenyl]-2-yl)methylene]bis(trimethylsilane)} ]

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and more efficient purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

[(2’-Methyl[1,1’-biphenyl]-2-yl)methylene]bis(trimethylsilane) can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the biphenyl core or the trimethylsilyl groups.

    Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as halides (e.g., chloride, bromide) can be used to replace the trimethylsilyl groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO₄ could yield a biphenyl derivative with hydroxyl groups, while reduction with LiAlH₄ could produce a fully reduced biphenyl compound.

Scientific Research Applications

[(2’-Methyl[1,1’-biphenyl]-2-yl)methylene]bis(trimethylsilane) has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds and as a reagent in various organic transformations.

    Materials Science: The compound’s unique structural properties make it useful in the development of new materials, including polymers and nanomaterials.

    Biology and Medicine: Research is ongoing into the potential biological activities of this compound and its derivatives, including their use as pharmaceuticals or bioactive agents.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the manufacture of other organosilicon compounds.

Mechanism of Action

The mechanism by which [(2’-Methyl[1,1’-biphenyl]-2-yl)methylene]bis(trimethylsilane) exerts its effects depends on the specific application. In chemical reactions, the trimethylsilyl groups can act as protecting groups, stabilizing reactive intermediates and facilitating selective transformations. The biphenyl core provides a rigid, planar structure that can influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1,1’-biphenyl: This compound lacks the trimethylsilyl groups and has different reactivity and applications.

    Trimethylsilyl-substituted biphenyls: These compounds have similar structural features but may differ in the position and number of trimethylsilyl groups.

Uniqueness

[(2’-Methyl[1,1’-biphenyl]-2-yl)methylene]bis(trimethylsilane) is unique due to the combination of a methyl-substituted biphenyl core and two trimethylsilyl groups. This unique structure imparts specific reactivity and properties that are not found in other similar compounds, making it valuable for specialized applications in research and industry.

Properties

CAS No.

90745-13-4

Molecular Formula

C20H30Si2

Molecular Weight

326.6 g/mol

IUPAC Name

trimethyl-[[2-(2-methylphenyl)phenyl]-trimethylsilylmethyl]silane

InChI

InChI=1S/C20H30Si2/c1-16-12-8-9-13-17(16)18-14-10-11-15-19(18)20(21(2,3)4)22(5,6)7/h8-15,20H,1-7H3

InChI Key

XKDPOWVTJAAHMB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CC=CC=C2C([Si](C)(C)C)[Si](C)(C)C

Origin of Product

United States

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